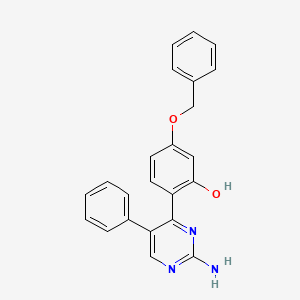
2-(2-Amino-5-phenylpyrimidin-4-yl)-5-(benzyloxy)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Amino-5-phenylpyrimidin-4-yl)-5-(benzyloxy)phenol is a useful research compound. Its molecular formula is C23H19N3O2 and its molecular weight is 369.424. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
2-(2-Amino-5-phenylpyrimidin-4-yl)-5-(benzyloxy)phenol is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the current understanding of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The compound can be represented as follows:
- Chemical Formula : C18H18N4O2
- Molecular Weight : 318.36 g/mol
Research indicates that compounds with similar structures often exhibit various biological activities, including:
- Antimycobacterial Activity : Related compounds have demonstrated the ability to induce p53 expression, leading to enhanced reactive oxygen species (ROS) production and subsequent phagosome-lysosome fusion. This mechanism is crucial in combating intracellular pathogens like Mycobacterium tuberculosis .
- Neuroprotective Effects : Certain derivatives have shown promise in neuroprotection and modulation of oxidative stress, which are beneficial in conditions such as Parkinson's disease. For instance, related compounds have been found to inhibit monoamine oxidase B (MAO-B), an enzyme associated with neurodegeneration .
Table 1: Summary of Biological Activities
Case Studies
- Antimycobacterial Study : A study focused on the antimycobacterial properties of related benzyloxy phenols highlighted their role in activating p53 pathways. The treatment led to increased ROS levels and enhanced intracellular killing of mycobacteria. The study emphasized the importance of ROS in mediating these effects, suggesting that targeting oxidative stress pathways could be a viable strategy against drug-resistant tuberculosis .
- Neuroprotective Effects : Another investigation into benzyloxy phenols revealed their potential as MAO-B inhibitors, with one compound exhibiting a competitive and reversible inhibition profile. This suggests that such compounds could be developed further for therapeutic use in neurodegenerative diseases like Parkinson's disease, where MAO-B plays a significant role in dopaminergic neuron degeneration .
Discussion
The biological activity of this compound appears promising based on its structural analogs. The mechanisms through which it may exert its effects include modulation of oxidative stress and enhancement of immune responses against intracellular pathogens. Further research is needed to fully elucidate its pharmacological profile and therapeutic potential.
Propiedades
IUPAC Name |
2-(2-amino-5-phenylpyrimidin-4-yl)-5-phenylmethoxyphenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O2/c24-23-25-14-20(17-9-5-2-6-10-17)22(26-23)19-12-11-18(13-21(19)27)28-15-16-7-3-1-4-8-16/h1-14,27H,15H2,(H2,24,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFOLFNOAAAKJMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=C(C=C2)C3=NC(=NC=C3C4=CC=CC=C4)N)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601327924 |
Source


|
| Record name | 2-(2-amino-5-phenylpyrimidin-4-yl)-5-phenylmethoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601327924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID26662210 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
900284-70-0 |
Source


|
| Record name | 2-(2-amino-5-phenylpyrimidin-4-yl)-5-phenylmethoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601327924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














